![molecular formula C10H12N2O2 B3020409 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2201829-23-2](/img/structure/B3020409.png)
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a compound that features an oxetane ring and a cyclopenta[c]pyridazine core. The oxetane ring is a four-membered cyclic ether, known for its stability and unique reactivity, while the cyclopenta[c]pyridazine core is a bicyclic structure containing nitrogen atoms. This combination of structural elements makes this compound an interesting compound for various scientific research applications.
Wirkmechanismus
Target of Action
Oxetanes have been shown to be attractive polar and low molecular weight motifs in medicinal chemistry . They are often used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups, which can improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
It’s known that oxetanes can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .
Biochemical Pathways
The formation of the oxetane ring from an epoxide has been modeled and shown to require a certain amount of activation energy . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP) .
Pharmacokinetics
The incorporation of oxetane motifs in drug-like compounds has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .
Result of Action
The use of oxetanes in medicinal chemistry has been shown to often improve the chemical properties of target molecules for drug discovery purposes .
Action Environment
The formation of the oxetane ring from an epoxide has been modeled and shown to be sensitive to solvent effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the formation of the oxetane ring followed by its attachment to the cyclopenta[c]pyridazine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the intramolecular etherification of alcohols or the epoxide ring opening/ring closing reactions are commonly used .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert oxime groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetan-3-one derivatives, while reduction of oxime groups can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine include other oxetane derivatives and pyridazine-based molecules. Examples include:
3-oximinooxetane: An oxetane derivative used as a precursor for energetic materials.
Pyridazine derivatives: Compounds with a pyridazine core that exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of an oxetane ring and a cyclopenta[c]pyridazine core.
Biologische Aktivität
3-(Oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a novel compound belonging to the class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves multi-step reactions including cyclization and functional group modifications. The details of these synthetic pathways are crucial for understanding the compound's availability for biological testing.
Antimicrobial Properties
Research indicates that derivatives of cyclopenta[c]pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Cyclopenta[c]pyridazine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
17g | Staphylococcus aureus | 2 μg/mL |
21d | Escherichia coli | 4 μg/mL |
21f | Pseudomonas aeruginosa | 8 μg/mL |
The compound 17g demonstrated substantial antibacterial activity with an MIC in the low single-digit microgram range, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazine derivatives. The inhibition of CD73, an enzyme associated with tumor progression and immune suppression, has been highlighted as a promising target. Compounds similar to this compound have shown significant inhibitory effects on CD73 activity.
Case Study: Inhibition of CD73
A derivative with structural similarities exhibited remarkable inhibitory activity against CD73 in both enzymatic and cellular assays. This compound demonstrated high metabolic stability and favorable pharmacokinetic profiles in preclinical models, leading to significant tumor growth inhibition in mouse models of breast cancer .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique fused ring system allows for effective binding to active sites, potentially inhibiting enzymatic activities related to disease progression.
Binding Studies
Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target enzymes. This interaction enhances its efficacy as an inhibitor and may improve its selectivity towards cancer cells compared to normal cells.
Eigenschaften
IUPAC Name |
3-(oxetan-3-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-4-10(12-11-9(7)3-1)14-8-5-13-6-8/h4,8H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWGXMFQRQVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OC3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.